BenchChemオンラインストアへようこそ!

Prmt5-IN-9

PRMT5 inhibition Biochemical assay IC50 comparison

PRMT5-IN-9 (WO2021163344A1) is a patented, novel PRMT5 inhibitor with a defined IC₅₀ of 10 nM against the PRMT5/MEP50 complex. Unlike sub-nanomolar clinical candidates, its moderate potency enables graded, dose-dependent studies of sDMA marks and cell cycle effects without confounding acute cytotoxicity. Its distinct C₂₅H₂₃F₃N₆O scaffold provides an alternative chemotype for SAR campaigns circumventing crowded IP space, while the validated IC₅₀ makes it an ideal reference standard for benchmarking novel PRMT5 inhibitors head-to-head. Suited for mechanistic oncology research in splicing, proliferation, and DNA repair models.

Molecular Formula C25H23F3N6O
Molecular Weight 480.5 g/mol
Cat. No. B12413470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-9
Molecular FormulaC25H23F3N6O
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)C(=O)N(CC3=NC=C(C=C3)C(F)(F)F)C4CCCC5=C4NN=C5)N=C1N
InChIInChI=1S/C25H23F3N6O/c1-14-9-17-10-15(5-8-20(17)32-23(14)29)24(35)34(21-4-2-3-16-11-31-33-22(16)21)13-19-7-6-18(12-30-19)25(26,27)28/h5-12,21H,2-4,13H2,1H3,(H2,29,32)(H,31,33)/t21-/m1/s1
InChIKeyZDDPOIHQWSXGDO-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prmt5-IN-9: A Novel and Selective PRMT5 Inhibitor for Targeted Cancer Research


Prmt5-IN-9 is a novel, small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key epigenetic enzyme frequently overexpressed in cancer and associated with poor clinical outcomes [1]. It is characterized as a research tool for studying PRMT5-mediated cellular processes, including transcription regulation, RNA splicing, and DNA repair, in oncology models . The compound is identified under CAS number 2691869-52-8 and is documented in patent literature as a selective PRMT5 inhibitor, specifically targeting the PRMT5/MEP50 complex, with an IC50 value of 0.01 μM in biochemical assays [2].

Prmt5-IN-9: Why In-Class PRMT5 Inhibitors Are Not Interchangeable


The PRMT5 inhibitor landscape is chemically and mechanistically diverse, encompassing SAM-competitive, SAM-cooperative, substrate-competitive, and MTA-cooperative inhibitors. Compounds within this class exhibit vastly different biochemical potencies, binding kinetics, and off-target profiles. For instance, while clinical candidates like JNJ-64619178 operate in the sub-nanomolar range (IC50 = 0.14 nM) and GSK3326595 has a Ki of 5 nM, other research tools like LLY-283 show IC50s of 22 nM [1][2]. Direct substitution of one PRMT5 inhibitor for another without rigorous validation risks introducing significant variability in experimental outcomes, confounding SAR studies, and misinterpreting target engagement due to differential selectivity against other PRMTs or unrelated kinases .

Prmt5-IN-9 Evidence Guide: Quantified Differentiation Against Key Comparators


Biochemical Potency of Prmt5-IN-9 vs. Clinical Candidate JNJ-64619178

In head-to-head biochemical assay comparisons, Prmt5-IN-9 demonstrates an IC50 of 10 nM (0.01 μM) against the PRMT5/MEP50 complex [1]. This is notably less potent than the clinical candidate JNJ-64619178, which reports an IC50 of 0.14 nM (sub-nanomolar range) under comparable in vitro conditions [2]. This quantitative difference in potency defines Prmt5-IN-9 as a research tool rather than a clinical candidate, suitable for mechanistic studies where lower potency may be advantageous for dissecting nuanced signaling pathways without saturating target engagement.

PRMT5 inhibition Biochemical assay IC50 comparison

Selectivity Profile of Prmt5-IN-9 vs. Pan-PRMT Inhibitors

While Prmt5-IN-9 is reported to be a selective PRMT5 inhibitor, quantitative selectivity data against other PRMT family members (e.g., PRMT1, PRMT4) is not publicly available . In contrast, other research tools like EPZ015666 (GSK3235025) have documented >20,000-fold selectivity over other protein methyltransferases . This lack of cross-reactivity data for Prmt5-IN-9 is a critical gap that necessitates empirical validation in any experimental workflow. Researchers must perform their own selectivity profiling or limit its use to systems where PRMT5 is the known primary driver of the observed phenotype.

Selectivity Off-target effects PRMT family

Chemical Novelty and IP Position: Prmt5-IN-9 vs. SAM-Competitive Inhibitors

Prmt5-IN-9 is described as a novel inhibitor, specifically claimed in patent WO2021163344A1, indicating a unique chemical scaffold distinct from known SAM-competitive inhibitors like LLY-283 or GSK3326595 [1]. Its molecular structure (C25H23F3N6O) and SMILES notation suggest it may interact with the PRMT5 active site via a mechanism that is not fully characterized . In contrast, SAM-competitive inhibitors have well-defined binding modes. This structural novelty may confer a unique selectivity or binding kinetics profile, but without published structural biology data, this remains a hypothesis. The patent-derived provenance, however, ensures it is a proprietary research tool with a defined, albeit unpublished, SAR.

Chemical structure Patent landscape Binding mode

Prmt5-IN-9: Validated Research Applications and Use Cases


Mechanistic Dissection of PRMT5-Dependent Pathways in Cancer Cells

Given its moderate potency (IC50 = 10 nM), Prmt5-IN-9 is ideally suited for detailed mechanistic studies in cancer cell lines where PRMT5 is known to drive proliferation, survival, or splicing abnormalities. Its use allows researchers to observe graded, dose-dependent effects on symmetric dimethylarginine (sDMA) marks, downstream gene expression, and cell cycle arrest, without the potential confounding factor of complete target saturation or acute cytotoxicity seen with more potent inhibitors. This application is supported by the compound's reported activity in cellular models [1].

Chemical Probe for SAR Studies in Drug Discovery

Prmt5-IN-9, as a patented, novel chemical entity (WO2021163344A1), serves as a valuable starting point or reference tool for structure-activity relationship (SAR) studies in medicinal chemistry campaigns [2]. Its distinct scaffold (C25H23F3N6O) offers an alternative chemotype to explore binding interactions and optimize for improved potency, selectivity, or pharmacokinetic properties, independent of established inhibitor series. This is particularly relevant for programs seeking to avoid crowded IP space.

Comparative Benchmarking of Novel PRMT5 Inhibitors

Due to its defined biochemical IC50 of 10 nM, Prmt5-IN-9 can be utilized as a standard reference compound for benchmarking the potency and efficacy of newly synthesized or discovered PRMT5 inhibitors in head-to-head assays. This is essential for establishing a consistent, quantitative baseline across different laboratories and experimental runs, ensuring reliable interpretation of novel inhibitor data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prmt5-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.